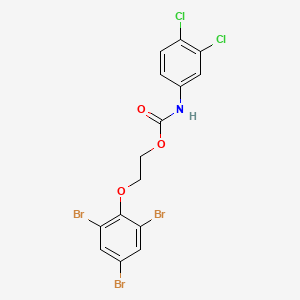![molecular formula C25H26N2O2S B4919556 2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4919556.png)
2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a cyclohepta[b]thiophene core, substituted with methylbenzamido and methylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclohepta[b]thiophene Core: This can be achieved through a series of cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Methylbenzamido Group: This step involves the amidation of the intermediate compound with 2-methylbenzoic acid or its derivatives.
Attachment of the Methylphenyl Group: This is typically done through a coupling reaction, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-THIOPHENE-3-CARBOXAMIDE: Lacks the cyclohepta[b]thiophene core, which may affect its properties and applications.
2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-BENZOTHIOPHENE-3-CARBOXAMIDE: Contains a benzothiophene core instead of cyclohepta[b]thiophene, leading to different electronic and structural properties.
Uniqueness
The unique structure of 2-(2-METHYLBENZAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE, with its cyclohepta[b]thiophene core and specific substituents, imparts distinct electronic, chemical, and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-16-10-6-8-12-18(16)23(28)27-25-22(19-13-4-3-5-15-21(19)30-25)24(29)26-20-14-9-7-11-17(20)2/h6-12,14H,3-5,13,15H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBZPHKWDKPGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4919478.png)
![N-(2-methoxybenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4919488.png)
![[1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4919492.png)
![3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4919498.png)
![4-[3-[N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B4919507.png)
![N-[2-[1-[2-(4-methylsulfanylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B4919528.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
![(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4919552.png)
![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)


![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)


